Acetylepipodophyllotoxin
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Overview
Description
Acetylepipodophyllotoxin is a derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the rhizomes of the Podophyllum species. This compound is known for its significant biological activities, particularly its antitumor properties. This compound has a chemical formula of C24H24O9 and a molecular weight of 456.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetylepipodophyllotoxin typically involves the acetylation of epipodophyllotoxin. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Acetylepipodophyllotoxin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Acetylepipodophyllotoxin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other biologically active compounds.
Biology: Studies have shown its potential in inhibiting the growth of various cancer cell lines.
Medicine: this compound and its derivatives are being explored for their potential use in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of acetylepipodophyllotoxin involves the inhibition of tubulin polymerization, which disrupts the microtubule network within the cell. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. Additionally, it can inhibit DNA topoisomerase II, leading to DNA strand breaks and further promoting cell death .
Comparison with Similar Compounds
Podophyllotoxin: The parent compound from which acetylepipodophyllotoxin is derived.
Etoposide: A semi-synthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Teniposide: Another derivative of podophyllotoxin with similar applications in cancer therapy
Uniqueness: this compound is unique due to its specific acetyl group, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its solubility and bioavailability compared to its parent compound, podophyllotoxin .
Properties
IUPAC Name |
[8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASVNKPCTLROPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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